molecular formula C11H14O2 B13556774 2,2-Dimethyl-3-(phenoxymethyl)oxirane

2,2-Dimethyl-3-(phenoxymethyl)oxirane

Cat. No.: B13556774
M. Wt: 178.23 g/mol
InChI Key: VVCQAJNBXTXMEF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(phenoxymethyl)oxirane is an organic compound with the molecular formula C11H14O2. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(phenoxymethyl)oxirane typically involves the reaction of phenoxymethyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(phenoxymethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Alcohols: From reduction reactions.

    Ketones/Aldehydes: From oxidation reactions.

    Functionalized derivatives: From substitution reactions.

Scientific Research Applications

2,2-Dimethyl-3-(phenoxymethyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(phenoxymethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(methoxymethyl)oxirane
  • 2,2-Dimethyl-3-(ethoxymethyl)oxirane
  • 2,2-Dimethyl-3-(butoxymethyl)oxirane

Uniqueness

2,2-Dimethyl-3-(phenoxymethyl)oxirane is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenoxymethyl group enhances the compound’s stability and makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,2-dimethyl-3-(phenoxymethyl)oxirane

InChI

InChI=1S/C11H14O2/c1-11(2)10(13-11)8-12-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

VVCQAJNBXTXMEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)COC2=CC=CC=C2)C

Origin of Product

United States

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